molecular formula C17H26N4O2 B2870503 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034341-71-2

1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2870503
CAS RN: 2034341-71-2
M. Wt: 318.421
InChI Key: FDBSNIAYVCDDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as PPF-115, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It has shown promising results in preclinical studies and is currently being researched for its potential use in the treatment of cancer, neurological disorders, and infectious diseases.

Mechanism of Action

1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a selective inhibitor of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. The mechanism of action of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is still being studied, and further research is needed to fully understand its effects on CK2 and other signaling pathways.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the Zika virus, indicating its potential use in the treatment of infectious diseases. 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is its selectivity for CK2, which reduces the risk of off-target effects. It has also been found to have good pharmacokinetic properties, making it a promising candidate for clinical development. However, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has some limitations for lab experiments, including its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One area of focus is the development of more potent and selective inhibitors of CK2, which could lead to improved anticancer therapies. Another area of research is the identification of biomarkers that can predict the response to 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea treatment, which could help to personalize cancer therapy. Finally, further studies are needed to explore the potential use of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea in the treatment of infectious and neurological diseases.

Synthesis Methods

The synthesis of 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves a multi-step process that includes the reaction of pyridin-2-ylpiperidine with 4-chloromethylphenyl isocyanate to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-ylamine to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-15-6-11-23-12-7-15)19-13-14-4-9-21(10-5-14)16-3-1-2-8-18-16/h1-3,8,14-15H,4-7,9-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBSNIAYVCDDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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